

Nispomeben in Clinical Development for Neuropathic Pain: A Review of Treatment Protocols

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Compound of Interest

Compound Name: *Nispomeben*

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This document provides a comprehensive overview of the clinical development of **nispomeben**, a novel, non-opioid analgesic currently under investigation for the treatment of chronic pain associated with diabetic peripheral neuropathy (DPN). The information presented is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data and experimental protocols from completed and ongoing clinical studies.

Introduction

Nispomeben (formerly NRD.E1) is an orally active small molecule with a novel mechanism of action that has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of painful DPN.[1] Unlike conventional analgesics, **nispomeben** does not interact with opioid receptors.[1] Its therapeutic effect is believed to stem from the inhibition of Lyn kinase phosphorylation, a key enzyme implicated in the upregulation of the P2X4 purinergic receptor, which plays a critical role in central pain processing.[2]

Quantitative Data Summary

The clinical development of **nispomeben** has progressed through Phase 1, Phase 2a, and is currently in a Phase 2b trial. The treatment durations and dosing regimens from these studies are summarized below.

Clinical Trial Phase	Study Identifier	Treatment Duration	Dosage(s)	Patient Population	Number of Participants
Phase 1	N/A	Single Dose	300 mg to 1200 mg	Healthy Male Subjects	N/A
Phase 1	N/A	5 consecutive days	300 mg once daily	Healthy Male Subjects	N/A
Phase 2a	NCT02345291	3 weeks	10 mg, 40 mg, and 150 mg/day	Patients with moderate to severe Painful Diabetic Peripheral Neuropathy	88
Phase 2b	NCT05480228	12 weeks	80 mg once daily	Adult and elderly patients with Painful Diabetic Peripheral Neuropathy	127

Experimental Protocols

Detailed methodologies for the key clinical studies of **nispomeben** are outlined below, based on publicly available information.

Phase 1 Studies

Three Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of **nispomeben** in healthy volunteers.^{[3][4]}

- Single Ascending Dose (SAD) Study:
 - Design: First-in-human, randomized, placebo-controlled.

- Objective: To assess the safety and tolerability of single oral doses of **nispomeben**.
- Methodology: Healthy male subjects received single oral doses of **nispomeben** ranging from 300 mg to 1200 mg or a placebo. Pharmacokinetic and safety parameters were monitored.[3][4]
- Multiple Ascending Dose (MAD) Study:
 - Design: Randomized, placebo-controlled.
 - Objective: To evaluate the safety and pharmacokinetics of multiple doses of **nispomeben**.
 - Methodology: Healthy male subjects received 300 mg of **nispomeben** once daily for five consecutive days or a placebo. Safety assessments and pharmacokinetic profiling were conducted.[3][4]
- Food Interaction Study:
 - Design: Open-label, crossover.
 - Objective: To determine the effect of food on the absorption and pharmacokinetics of **nispomeben**.
 - Methodology: Healthy male and female subjects received a single dose of **nispomeben** under fed and fasted conditions.[4]

Phase 2a Proof-of-Concept Study

- Design: A randomized, double-blind, placebo-controlled, dose-finding, multi-center study.[2]
- Objective: To assess the efficacy, safety, and dose-response of **nispomeben** in patients with painful diabetic peripheral neuropathy.
- Methodology: 88 patients with moderate to severe painful DPN were randomized to receive one of three daily doses of **nispomeben** (10 mg, 40 mg, or 150 mg) or a placebo for a duration of 3 weeks. The primary efficacy endpoint was the change in pain scores from baseline.[2]

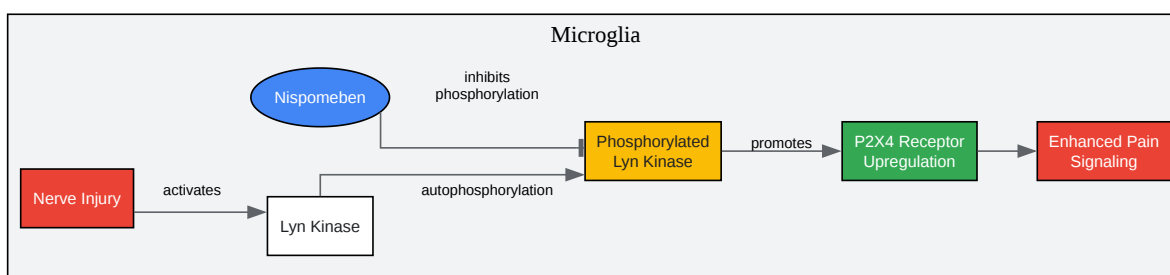
Phase 2b Clinical Trial (EN21-01)

- Design: A multicenter, randomized, double-blind, placebo-controlled study.[1]
- Objective: To evaluate the superiority of a once-daily oral dose of 80 mg of **nispomeben** compared to placebo in relieving chronic pain in patients with painful DPN over a 12-week period.[1]
- Methodology: 127 adult and elderly patients with painful DPN were enrolled. The study also assesses the safety, tolerability, pharmacokinetics, and the impact of **nispomeben** on sleep and quality of life.[1] This trial is funded by the National Institutes of Health (NIH) Helping to End Addiction Long-term® Initiative (HEAL Initiative).[1]

Visualizations

Nispomeben Mechanism of Action

The following diagram illustrates the proposed signaling pathway for **nispomeben**'s analgesic effect.

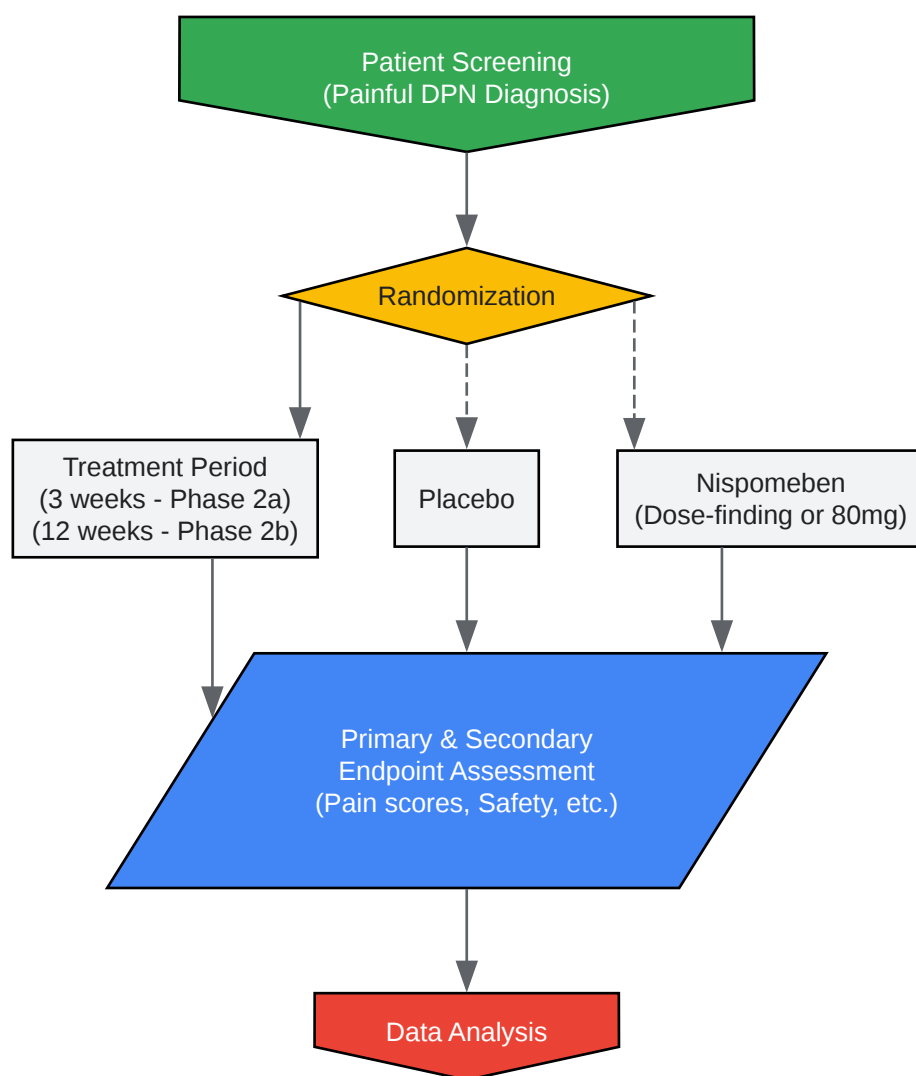


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Caption: Proposed mechanism of action of **nispomeben** in neuropathic pain.

Nispomeben Clinical Trial Workflow

The diagram below outlines the general workflow of the Phase 2 clinical trials for **nispomeben**.



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Caption: Generalized workflow for **nispomeben** Phase 2 clinical trials.

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